molecular formula C6H14O3S B8049206 Ethyl 2-methylpropane-1-sulfonate

Ethyl 2-methylpropane-1-sulfonate

Cat. No.: B8049206
M. Wt: 166.24 g/mol
InChI Key: CFLIPSQYOYMWTI-UHFFFAOYSA-N
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Description

This compound is structurally analogous to sodium 2-methylprop-2-ene-1-sulphonate (CAS 1561-92-8), but differs in its substituents and saturation. Ethyl sulfonates are typically used as intermediates in organic synthesis, surfactants, or polymerization agents.

Properties

IUPAC Name

ethyl 2-methylpropane-1-sulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14O3S/c1-4-9-10(7,8)5-6(2)3/h6H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFLIPSQYOYMWTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Ethyl 2-methylpropane-1-sulfonate is utilized in various scientific research applications:

  • Chemistry: It serves as an intermediate in the synthesis of other chemical compounds.

  • Biology: The compound is used in biochemical studies to understand enzyme mechanisms.

  • Industry: this compound is used in the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism by which Ethyl 2-methylpropane-1-sulfonate exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved are determined by the specific biological system being studied.

Comparison with Similar Compounds

Structural and Functional Differences

Property Ethyl 2-Methylpropane-1-Sulfonate Sodium 2-Methylprop-2-ene-1-Sulphonate
Molecular Formula Likely C₆H₁₂O₃S (inferred) C₄H₅NaO₃S (CAS 1561-92-8)
Substituents Ethyl ester, saturated alkyl chain Sodium counterion, unsaturated alkene
Reactivity Less reactive due to saturated backbone Higher reactivity due to alkene group
Solubility Likely organic-soluble (ethyl group) Water-soluble (ionic sodium form)

The sodium derivative’s unsaturated alkene moiety (prop-2-ene) enables participation in addition reactions, while the ethyl variant’s saturated structure limits such reactivity. The ionic nature of the sodium compound enhances its polarity and water solubility, whereas the ethyl ester form favors solubility in organic solvents .

Comparison with Other Sulfonate Esters

Methanol-Derived Sulfonates

  • Example: Methyl 3-phenylprop-2-ene-1-sulfonate (synthesized via KHCO₃ in methanol at 25°C for 2 hours) .
  • Key Difference: Shorter reaction time (2 hours) compared to isopropanol derivatives (4 hours) due to methanol’s higher nucleophilicity.

Isopropanol-Derived Sulfonates

  • Example: Isopropyl 3-phenylprop-2-ene-1-sulfonate (synthesized via Cs₂CO₃ in isopropanol at 40°C for 4 hours) .
  • Key Difference : Higher temperature and stronger base (Cs₂CO₃) required, reflecting steric hindrance from the isopropyl group.

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